![molecular formula C20H21N3S B12165704 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165704.png)
4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a benzothienopyrimidine core. The presence of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to construct the dihydroisoquinoline scaffold . This reaction involves the condensation of an anhydride with an imine, followed by cyclization to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, blocking its activity and thereby affecting the metabolic pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is also a potent inhibitor of aldo-keto reductase AKR1C3 and has been studied for its anticancer properties.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activity, particularly in plant disease management.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its fused benzothienopyrimidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Biological Activity
The compound 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a member of a class of compounds that have garnered interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other neurological disorders. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzothieno-pyrimidine scaffold fused with a dihydroisoquinoline moiety. This unique arrangement is hypothesized to contribute to its biological activities.
Inhibitory Effects on Enzymes
Recent studies have indicated that derivatives of compounds similar to 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Compounds with similar structures have shown potent inhibition of MAO-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine. For instance, one study reported an IC50 value of 14.80 μM for a derivative compound against MAO-B .
- Cholinesterases : The inhibition of butyrylcholinesterase (BuChE) was also noted. Certain derivatives demonstrated inhibition rates exceeding 77%, indicating potential use in treating Alzheimer's disease by enhancing cholinergic function .
Neuroprotective Effects
Research has demonstrated that related compounds exhibit neuroprotective effects in models of neurodegeneration. For example:
- In animal models subjected to stress tests like the forced swim test (FST), certain derivatives significantly reduced immobility time, suggesting antidepressant-like effects. This aligns with the hypothesis that these compounds may modulate neurotransmitter systems involved in mood regulation and cognitive function .
Cell Viability and Toxicity
Assessments using the MTT assay revealed that many derivatives maintain cell viability above 90% at effective concentrations, indicating a favorable safety profile for potential therapeutic use. This suggests that while exerting biological activity, these compounds do not exhibit significant cytotoxicity towards neuronal cells .
Case Study 1: Neurodegenerative Disease Model
In a study focused on neurodegenerative diseases complicated by depression, various benzothiazole–isoquinoline derivatives were evaluated for their MAO-B inhibitory activity and neuroprotective properties. The most active compound showed promising results in both enzyme inhibition and behavioral tests in rodent models .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that substituents on the benzothiazole ring significantly influenced MAO inhibition. For instance, introducing an ortho-methoxy group enhanced inhibitory activity substantially compared to other configurations. This insight is critical for guiding future synthetic modifications to optimize therapeutic efficacy .
Summary of Biological Activities
Properties
Molecular Formula |
C20H21N3S |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H21N3S/c1-13-21-19(23-11-10-14-6-2-3-7-15(14)12-23)18-16-8-4-5-9-17(16)24-20(18)22-13/h2-3,6-7H,4-5,8-12H2,1H3 |
InChI Key |
WEGOIQSHAYUSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.